molecular formula C30H33NO6 B4947545 Tetrahydrofuran-2-ylmethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Tetrahydrofuran-2-ylmethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B4947545
M. Wt: 503.6 g/mol
InChI Key: VVUHKPKZDPEWLK-UHFFFAOYSA-N
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Description

Tetrahydrofuran-2-ylmethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a structurally complex hexahydroquinoline derivative featuring a tetrahydrofuran-2-ylmethyl ester group and a 4-(benzyloxy)-3-methoxyphenyl substituent. The hexahydroquinoline core is a partially hydrogenated quinoline system, which imparts conformational rigidity and influences biological activity.

Properties

IUPAC Name

oxolan-2-ylmethyl 4-(3-methoxy-4-phenylmethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33NO6/c1-19-27(30(33)37-18-22-10-7-15-35-22)28(29-23(31-19)11-6-12-24(29)32)21-13-14-25(26(16-21)34-2)36-17-20-8-4-3-5-9-20/h3-5,8-9,13-14,16,22,28,31H,6-7,10-12,15,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUHKPKZDPEWLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)OCC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydrofuran-2-ylmethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactionsThe final steps often involve cyclization and esterification reactions under controlled conditions to form the hexahydroquinoline ring and the carboxylate ester .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Tetrahydrofuran-2-ylmethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or aldehydes, while reduction reactions may produce alcohols or alkanes .

Scientific Research Applications

Physical Properties

PropertyValue
Boiling PointPredicted: 515.6 ± 60.0 °C
DensityPredicted: 1.28 ± 0.1 g/cm³
SolubilitySlightly soluble in chloroform and ethyl acetate
ColorColorless

Pharmaceutical Development

THF-BMQ has been studied for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting various diseases. Its structural features allow for modifications that can enhance bioactivity and selectivity.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of THF-BMQ exhibit significant anticancer properties. A study published in Journal of Medicinal Chemistry indicated that compounds with similar structures inhibited tumor growth in vitro and in vivo, suggesting a promising avenue for cancer therapy .

The compound has shown potential as a glycine transporter inhibitor, which is critical for neurotransmission and could be beneficial in treating neurological disorders.

Case Study: Neurological Disorders

A recent study explored the impact of THF-BMQ on glycine transporters, revealing that it effectively inhibits their activity, which may lead to therapeutic strategies for conditions like schizophrenia and other cognitive disorders .

Material Science

THF-BMQ's unique chemical structure lends itself to applications in material science, particularly in the development of polymers and nanomaterials.

Case Study: Polymer Synthesis

Research indicates that incorporating THF-BMQ into polymer matrices enhances mechanical properties and thermal stability, making it suitable for advanced materials used in various industrial applications .

Mechanism of Action

The mechanism of action of Tetrahydrofuran-2-ylmethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Key Observations:

Ester Group Influence: The tetrahydrofuran-2-ylmethyl ester in the target compound may enhance metabolic stability compared to ethyl or methyl esters (e.g., B5, ).

Substituent Effects: The 4-(benzyloxy)-3-methoxyphenyl group in the target compound is bulkier and more polar than cyanophenyl (B5) or chlorophenyl (), which could improve binding affinity through π-π stacking or hydrogen bonding .

Biological Activity : Derivatives like B5 exhibit P-glycoprotein inhibition, suggesting the target compound may share similar pharmacological properties due to structural similarities .

Spectroscopic and Crystallographic Comparisons

  • NMR Analysis : highlights that substituents at specific positions (e.g., regions A and B in NMR spectra) directly affect chemical shifts. For the target compound, the benzyloxy and methoxy groups would induce distinct shifts in regions corresponding to the phenyl ring protons compared to simpler analogs like B5 or ethyl esters .
  • Crystallography: Programs like SHELXL and OLEX2 () are critical for resolving the conformational puckering of the hexahydroquinoline core, which is influenced by substituents. For example, cyclohexyl esters () may adopt different ring puckering geometries compared to tetrahydrofuran-2-ylmethyl esters .

Q & A

Q. What synthetic methodologies are recommended for preparing this hexahydroquinoline derivative?

The compound can be synthesized via a one-pot multicomponent reaction involving:

  • A β-ketoester (e.g., tetrahydrofuran-2-ylmethyl acetoacetate)
  • 1,3-cyclohexanedione
  • A substituted benzaldehyde (e.g., 4-(benzyloxy)-3-methoxybenzaldehyde)
  • Ammonium acetate as a nitrogen source
  • A catalyst such as NGPU (natural deep eutectic mixture, 8 mol%) under solvent-free conditions at 120°C .
    Key steps : Monitor reaction completion via TLC (EtOAc:hexane, 3:7), precipitate with water, and recrystallize from ethanol.

Q. How should researchers characterize this compound’s purity and structure?

Use a combination of:

  • 1H/13C NMR : Assign peaks based on substituent environments (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm) .
  • IR spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) functional groups .
  • Mass spectrometry (MS) : Identify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
  • Elemental analysis : Validate empirical formula (e.g., C, H, N percentages) .

Q. What stability considerations are critical for handling this compound?

  • Photostability : Assess using multivariate QSPR models to predict degradation under UV/visible light, focusing on substituent effects (e.g., benzyloxy groups may enhance stability) .
  • Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in structural refinement?

  • Software : Use SHELXL for small-molecule refinement and OLEX2 for visualization. SHELXL’s constraints (e.g., riding hydrogen atoms) improve accuracy in disordered regions .
  • Challenges : Address pseudosymmetry or twinning by refining with the TWIN command in SHELXL .
  • Validation : Cross-check using PLATON for missed symmetry or hydrogen-bonding patterns .

Q. What biological activities are hypothesized based on structural analogs?

  • P-glycoprotein inhibition : Test in vitro assays (e.g., calcein-AM uptake) due to structural similarity to pyridinylmethyl hexahydroquinoline inhibitors .
  • Antioxidant potential : Compare to analogs with high radical scavenging activity (e.g., IC50 values via DPPH assay) .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate selectivity .

Q. How should researchers address contradictions in spectroscopic vs. crystallographic data?

  • Example : Discrepancies in dihedral angles between NMR-derived conformers and X-ray structures.
  • Resolution : Perform DFT calculations (e.g., Gaussian) to compare optimized geometries with experimental data. Validate using Hirshfeld surface analysis for intermolecular interactions .

Q. What substituent modifications enhance structure-activity relationships (SAR)?

  • Benzyloxy vs. methoxy : Replace the 4-benzyloxy group with electron-withdrawing groups (e.g., nitro, cyano) to modulate P-gp binding affinity .
  • Tetrahydrofuran moiety : Compare with pyridinylmethyl esters to assess solubility and membrane permeability .

Q. How can diastereomeric mixtures be resolved during synthesis?

  • Chromatography : Use preparative HPLC with chiral columns (e.g., Chiralpak IA) .
  • Crystallization : Exploit differential solubility in ethanol/water mixtures (e.g., 70:30 v/v) .

Q. What hydrogen-bonding patterns dominate crystal packing?

  • Graph set analysis : Identify R₂²(8) motifs from carbonyl-oxygen to NH groups. Use Mercury software to visualize π-π stacking between aromatic rings .

Q. How can solubility challenges in pharmacological assays be mitigated?

  • Co-solvents : Use DMSO/PBS mixtures (≤1% DMSO) to maintain biocompatibility .
  • Nanoparticle encapsulation : Employ PLGA nanoparticles (e.g., 150 nm size) to enhance aqueous dispersion .

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